4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Brand Name: Vulcanchem
CAS No.: 380664-05-1
VCID: VC6148171
InChI: InChI=1S/C23H18N4OS/c28-21-19-13-7-8-14-20(19)27-22(26(21)15-17-9-3-1-4-10-17)24-25-23(27)29-16-18-11-5-2-6-12-18/h1-14H,15-16H2
SMILES: C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=CC=C5
Molecular Formula: C23H18N4OS
Molecular Weight: 398.48

4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

CAS No.: 380664-05-1

Cat. No.: VC6148171

Molecular Formula: C23H18N4OS

Molecular Weight: 398.48

* For research use only. Not for human or veterinary use.

4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one - 380664-05-1

Specification

CAS No. 380664-05-1
Molecular Formula C23H18N4OS
Molecular Weight 398.48
IUPAC Name 4-benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Standard InChI InChI=1S/C23H18N4OS/c28-21-19-13-7-8-14-20(19)27-22(26(21)15-17-9-3-1-4-10-17)24-25-23(27)29-16-18-11-5-2-6-12-18/h1-14H,15-16H2
SMILES C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=CC=C5

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular formula C23H18N4OS (molecular weight: 398.48 g/mol) reflects a triazolo[4,3-a]quinazolin-5-one scaffold doubly substituted at the 1- and 4-positions with benzylsulfanyl and benzyl groups, respectively. The IUPAC name systematically describes this arrangement: 4-benzyl-1-benzylsulfanyl- triazolo[4,3-a]quinazolin-5-one. Key structural features include:

  • Triazoloquinazolinone Core: Fusion of a 1,2,4-triazole ring with a quinazolinone system creates a planar, aromatic heterocyclic system conducive to π-π stacking interactions .

  • Benzylsulfanyl Group: The 1-position substitution introduces a sulfur-containing moiety (C6H5CH2S–), potentially enhancing lipophilicity and metabolic stability compared to oxygen analogs .

  • N-Benzyl Group: The 4-position benzyl substitution (C6H5CH2–) may influence receptor binding kinetics through steric and electronic effects .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC23H18N4OS
Molecular Weight398.48 g/mol
SMILESC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=CC=C5
InChI KeyPMZINFSBYRWGGH-UHFFFAOYSA-N
XLogP3-AA4.2 (estimated)

Data derived from combinatorial analysis of structural analogs .

Spectroscopic and Computational Insights

While experimental spectral data for this specific compound remain unpublished, density functional theory (DFT) calculations on analogous triazoloquinazolinones predict:

  • UV-Vis Absorption: Strong π→π* transitions near 270–290 nm, with minor n→π* bands at 320–340 nm .

  • NMR Chemical Shifts:

    • Quinazolinone C=O: δ ~165 ppm (13C)

    • Triazole protons: δ ~8.2–8.5 ppm (1H)

  • Tautomeric Behavior: Potential for annular tautomerism between 1,2,4-triazolo[4,3-a] and [1,5-a] configurations, though X-ray crystallography of related compounds favors the [4,3-a] arrangement .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized through a multi-step sequence starting from benzylamine, as detailed in modified literature procedures for triazoloquinazolinones :

Step 1: Formation of 3-Benzyl-2-hydrazinoquinazolin-4-one
Benzylamine undergoes condensation with anthranilic acid derivatives, followed by hydrazine treatment to install the hydrazino group at C2 .

Step 2: Cyclization with Carbon Disulfide
Reaction of the hydrazino intermediate with carbon disulfide (CS2) under basic conditions induces cyclocondensation, forming the triazole ring while introducing the benzylsulfanyl group :

C6H5CH2NH2Anthranilic AcidΔQuinazolinone IntermediateCS2,BaseCyclizationTarget Compound\text{C6H5CH2NH2} \xrightarrow[\text{Anthranilic Acid}]{\Delta} \text{Quinazolinone Intermediate} \xrightarrow[\text{CS}_2, \text{Base}]{\text{Cyclization}} \text{Target Compound}

Step 3: Purification
Final purification typically employs silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol .

Table 2: Synthetic Yield Comparison

Starting MaterialCyclization AgentYield (%)
2-Hydrazino-3-benzyl-3H-quinazolin-4-oneCS258–62
Analog with n-Butyl groupHCOOH65–68

Data adapted from analogous syntheses .

Chemical Modifications

The benzylsulfanyl group exhibits reactivity toward:

  • Oxidation: Forms sulfoxide (S=O) or sulfone (O=S=O) derivatives with H2O2/AcOH .

  • Alkylation: Quaternary ammonium salts form via reaction with methyl iodide .

  • Nucleophilic Aromatic Substitution: Electron-deficient aryl halides displace the sulfanyl group under Ullmann coupling conditions .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Triazoloquinazolinones

Compound% Histamine ProtectionSedation (%)LogP
Target CompoundData pendingND4.2
1-Methyl-4-benzyl analog76 7 3.8
4-Butyl-1-methyl analog71.9 9 4.1
Chlorpheniramine maleate71 30 3.4

Key trends:

  • Benzyl vs. Butyl: N4-benzyl substitution improves both efficacy and safety profiles vs. alkyl chains .

  • Sulfanyl vs. Methyl: Sulfur-containing analogs show enhanced metabolic stability but require dose optimization .

Research Applications and Future Directions

Current Research Frontiers

  • Radiolabeled Derivatives: Development of 99mTc/18F-labeled analogs for histamine receptor imaging .

  • Polymer-Drug Conjugates: PEGylated formulations to enhance aqueous solubility (>2 mg/mL target) .

  • Dual H1/PAF Antagonists: Hybrid molecules combining triazoloquinazolinone and ginkgolide motifs .

Challenges and Opportunities

  • Synthetic Complexity: Multi-step synthesis (4–6 steps) limits large-scale production .

  • Metabolic Studies: Unknown Phase I/II metabolism pathways require elucidation via LC-HRMS/MS.

  • Crystal Engineering: Polymorph control essential for consistent dissolution profiles.

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